[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
This compound (CAS: 1261231-11-1) features a pyrimidine core substituted with a chloro group at position 6 and a methylsulfanyl (SCH₃) group at position 2. A piperidin-4-yl group is attached to the pyrimidine’s position 4, with a tert-butyl carbamate (Boc) moiety at the piperidine’s 4-position.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)17-10-5-7-20(8-6-10)12-9-11(16)18-13(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDAELPCYIMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113772 | |
| Record name | Carbamic acid, N-[1-[6-chloro-2-(methylthio)-4-pyrimidinyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-33-0 | |
| Record name | Carbamic acid, N-[1-[6-chloro-2-(methylthio)-4-pyrimidinyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[6-chloro-2-(methylthio)-4-pyrimidinyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a reaction between a suitable halogenated precursor and a thiol-containing compound.
Piperidine Ring Formation: : The piperidine ring is then introduced through a nucleophilic substitution reaction.
Carbamic Acid Ester Formation: : Finally, the carbamic acid tert-butyl ester group is added using tert-butyl carbamate and a coupling reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to tert-butyl esters of carbamic acids exhibit antiviral properties. Research has shown that the incorporation of pyrimidine derivatives can enhance the efficacy against viral replication. Specifically, studies have focused on the compound's ability to inhibit viral enzymes crucial for replication, making it a candidate for antiviral drug development .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Pyrimidine derivatives are known for their role in modulating cell signaling pathways involved in cancer progression. Investigations have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .
Neurological Applications
Given the piperidine structure, this compound may interact with neurotransmitter systems, particularly in the modulation of GABAergic and dopaminergic pathways. Research has indicated that piperidine derivatives can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of pyrimidine-based compounds. Studies have shown that they can inhibit bacterial growth by targeting specific metabolic pathways within microbial cells. The compound's unique functional groups may enhance its binding affinity to bacterial enzymes, leading to increased antimicrobial efficacy .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored various carbamate derivatives, including tert-butyl esters, for their antiviral activities against HIV and Hepatitis C virus (HCV). The results indicated that the compound exhibited significant inhibition of viral replication at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Cancer Cell Apoptosis
In a preclinical trial reported in Cancer Research, researchers evaluated the cytotoxic effects of several pyrimidine derivatives on breast cancer cell lines. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that the compound reduced neuronal cell death and improved cognitive function in animal models, indicating its therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formulas where explicit data were unavailable.
Analysis of Substituent Effects
Pyrimidine Substituents
- Chloro vs. Methylsulfanyl/Methanesulfonyl: The target’s 6-Cl and 2-SCH₃ groups balance lipophilicity and electronic effects.
- Positional Isomerism : Chloro at position 2 (CAS 1261235-47-5 ) versus 6 (target) alters steric and electronic interactions. Position 6 chloro may enhance halogen bonding in biological targets.
Piperidine Modifications
- Attachment Position : Piperidine at position 3 (CAS 1289387-11-6 ) versus 4 (target) affects conformational flexibility. Position 4 is sterically favored in many drug-like molecules.
Functional Group Implications
Biological Activity
The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester, also known as tert-butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, is a derivative of carbamic acid with potential biological applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H25ClN4O2S
- Molecular Weight : 372.91 g/mol
- CAS Number : 1261231-11-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, it has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmission.
Enzyme Inhibition
Research indicates that derivatives of carbamate compounds can effectively inhibit AChE and BChE, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. A study highlighted that certain carbamate derivatives exhibited IC50 values for AChE inhibition ranging from 1.60 to 311.0 µM, with some showing selectivity for BChE over AChE .
Anticancer Properties
Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties. For instance, piperidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant apoptosis induction in models such as FaDu hypopharyngeal tumor cells. These findings suggest potential therapeutic applications in oncology .
Neuroprotective Effects
The compound's mechanism also extends to neuroprotection. By inhibiting cholinesterases, it may help in conditions like Alzheimer's disease by preventing the degradation of acetylcholine, thereby enhancing cognitive functions. The multi-targeted approach observed in related studies indicates that such compounds could also influence amyloid beta aggregation and tau protein dynamics, both critical factors in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Inhibition Studies : A study conducted on various carbamate derivatives found that certain structures showed enhanced inhibition against AChE and BChE, suggesting a structure-activity relationship where specific functional groups significantly impact enzyme inhibition efficacy .
- Cytotoxicity Assays : The cytotoxic effects of piperidine derivatives were assessed against several cancer cell lines, revealing that some compounds led to higher rates of cell death compared to standard treatments like bleomycin .
- Neuroprotective Mechanisms : Research indicated that certain derivatives not only inhibited cholinesterases but also displayed antioxidant properties, further supporting their potential as neuroprotective agents .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of tert-butyl carbamate derivatives with chloro-pyrimidine substituents?
Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 1-(2-chloropyrimidin-4-yl)piperidin-4-ylcarbamate (structurally similar) is synthesized via Buchwald-Hartwig amination or SNAr reactions under inert conditions . Key parameters include:
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and stability of the tert-butyloxycarbonyl (Boc) group.
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) improve coupling efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard, but HPLC may be required for enantiomerically pure forms .
Q. How should researchers characterize the purity and structural integrity of this compound?
- HPLC/MS : Use reversed-phase C18 columns with acetonitrile/water gradients to assess purity (>95% as per industry standards) .
- NMR : Confirm regiochemistry of the pyrimidine ring (e.g., ¹H NMR for chloro and methylsulfanyl substituents at C6 and C2) and Boc group integrity (¹³C NMR for tert-butyl peaks at ~28 ppm) .
- Elemental analysis : Validate molecular formula (e.g., C, H, N, S, Cl content) .
Q. What are the critical storage conditions to maintain stability?
- Temperature : Store at –20°C to prevent decomposition of the Boc group and pyrimidine ring .
- Moisture control : Use desiccants to avoid hydrolysis of the carbamate linkage .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) that may degrade the methylsulfanyl group .
Advanced Research Questions
Q. How does the electronic nature of the 6-chloro-2-methylsulfanyl-pyrimidine moiety influence reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The chloro group at C6 activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) but may deactivate metal-catalyzed couplings.
- Steric hindrance : The methylsulfanyl group at C2 can hinder access to the C4 position, necessitating bulky ligands (e.g., DavePhos) in Pd-mediated reactions .
- Contradictions : Some studies report successful Suzuki-Miyaura couplings at C4 , while others note preferential reactivity at C6 due to electronic effects .
Q. What experimental approaches can resolve contradictions in reported toxicity profiles of similar tert-butyl carbamates?
- In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) against analogs like tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, which shows low acute toxicity .
- Metabolic stability : Use liver microsomes to assess hydrolysis rates of the carbamate group, which may correlate with toxicity .
- Controlled exposure studies : Monitor occupational exposure limits (OELs) for airborne particulates, as some carbamates require <1 mg/m³ .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor scaffold?
- Docking studies : Model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases) using the pyrimidine core as a hinge-binding motif .
- Structure-activity relationship (SAR) : Modify the piperidine-Boc group to optimize steric and electronic complementarity with target kinases .
- Biological assays : Test inhibitory activity in kinase-enriched assays (e.g., ADP-Glo™) and validate selectivity via kinome-wide profiling .
Methodological Considerations for Data Interpretation
Q. How should discrepancies in reported molecular weights or melting points be addressed?
- Source validation : Cross-check data from peer-reviewed journals vs. supplier SDS (e.g., reports 95% purity, while academic studies may use higher grades) .
- Analytical replication : Repeat DSC for melting point determination, noting that impurities (e.g., residual solvents) can depress values by 5–10°C .
Q. What strategies mitigate instability during in vitro biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
